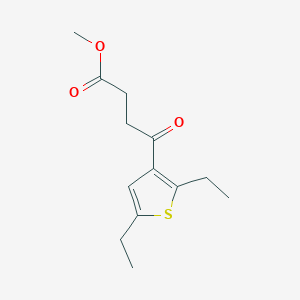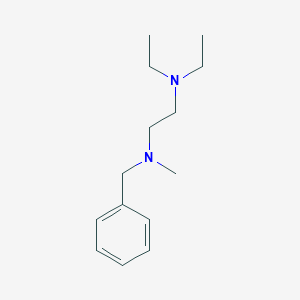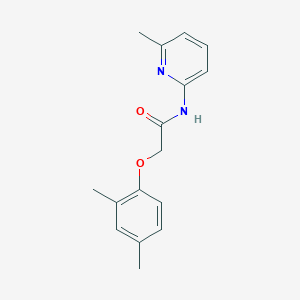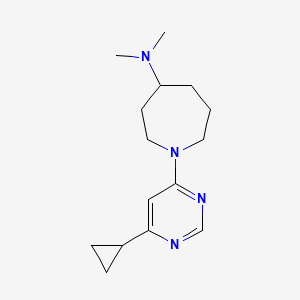
methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate, also known as MDETOB, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate is not fully understood, but it is believed to act through the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to inhibit thymidylate synthase, an enzyme involved in DNA synthesis, as well as ribonucleotide reductase, an enzyme involved in the production of nucleotides necessary for DNA and RNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, indicating its potential as an anti-inflammatory agent. This compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, suggesting its potential use as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one limitation is the lack of comprehensive studies on the toxicity and safety of this compound, which may limit its potential use as a therapeutic agent.
Orientations Futures
For the study of methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate include further investigation into its mechanism of action and potential therapeutic applications, as well as studies on its toxicity and safety. Additionally, research on the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds for use in the treatment of various diseases.
Méthodes De Synthèse
Methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate is synthesized through a multistep process that involves the reaction of ethyl acetoacetate with 2,5-diethylthiophene-3-carboxylic acid, followed by the addition of methyl iodide and a base. The resulting product is then purified through column chromatography to yield this compound.
Applications De Recherche Scientifique
Methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro studies have shown that this compound exhibits cytotoxic activity against cancer cells, and it has been suggested that it may be effective in the treatment of breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, this compound has been found to have neuroprotective effects, indicating its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 4-(2,5-diethylthiophen-3-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-4-9-8-10(12(5-2)17-9)11(14)6-7-13(15)16-3/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKULVFLWYHQIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)CC)C(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5691884.png)

![2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide](/img/structure/B5691888.png)
![3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5691895.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5691902.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5691903.png)

![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691921.png)

![1-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5691939.png)



![N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5691965.png)